

"N,N-Dimethylundecylamine molecular structure"

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Compound of Interest

Compound Name: *N,N-Dimethylundecylamine*

CAS No.: 17373-28-3

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An In-depth Technical Guide on the Molecular Structure, Synthesis, and Application of **N,N-Dimethylundecylamine**

Abstract

N,N-Dimethylundecylamine is a tertiary amine characterized by an eleven-carbon alkyl chain (undecyl) and two methyl groups attached to a central nitrogen atom. This unique amphiphilic structure, comprising a lipophilic tail and a hydrophilic tertiary amine head, positions it as a valuable molecule for researchers in materials science, organic synthesis, and drug development. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and key reactive characteristics. We will explore logical synthetic pathways, detail its potential applications as a surfactant and nanoparticle capping agent, and contextualize the significance of its dimethylamino moiety within pharmaceutical design. This document serves as a technical resource, integrating theoretical principles with practical insights for professionals engaged in advanced scientific research.

Core Molecular Structure and Identification

N,N-Dimethylundecylamine is an aliphatic tertiary amine. The core structure consists of a saturated eleven-carbon chain providing significant lipophilicity, while the dimethylamino group acts as a polar, basic functional group. This duality is fundamental to its chemical behavior and applications.

Chemical Identity and Nomenclature

Accurate identification is critical for regulatory compliance and scientific reproducibility. The key identifiers for **N,N-Dimethylundecylamine** are summarized below.

Identifier	Value	Source
IUPAC Name	N,N-dimethylundecan-1-amine	[1]
Molecular Formula	C ₁₃ H ₂₉ N	[1]
CAS Number	17373-28-3	[1]
Molecular Weight	199.38 g/mol	[1]
SMILES	<chem>CCCCCCCCCCCN(C)C</chem>	[1]
InChIKey	MMWFTWUMBYZIRZ-UHFFFAOYSA-N	[1]

Structural Representation

The two-dimensional structure illustrates the atomic connectivity, highlighting the long alkyl chain and the tertiary amine head.

2D Molecular Structure of **N,N-Dimethylundecylamine**.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a molecule dictate its behavior in various systems, influencing solubility, reactivity, and suitability for specific applications. While extensive experimental data for **N,N-Dimethylundecylamine** is not widely published, its properties can be reliably predicted and contextualized by examining its close, well-documented homologs, N,N-dimethyldecylamine (C10) and N,N-dimethyldodecylamine (C12).

Key Physicochemical Properties

The following table summarizes key computed properties for **N,N-Dimethylundecylamine** and provides experimental data for its homologs to illustrate the influence of alkyl chain length.[1][2][3][4]

Property	N,N-Dimethyldecylamine (C10)	N,N-Dimethylundecylamine (C11)	N,N-Dimethyldodecylamine (C12)
Molecular Formula	C ₁₂ H ₂₇ N	C ₁₃ H ₂₉ N	C ₁₄ H ₃₁ N
Molecular Weight (g/mol)	185.35	199.38 (Computed)[1]	213.40
Boiling Point (°C)	234	~245-255 (Estimated)	80-82 (at 0.1 mmHg)[4]
Density (g/mL)	0.778 (at 20°C)[2]	~0.78 (Estimated)	0.787 (at 20°C)[4]
logP (Octanol/Water)	5.3 (Computed)[3]	5.3 (Computed)[1]	5.47 (Calculated)[5]
Physical Form	Liquid	Liquid (Predicted)	Liquid

Insight: The data demonstrates a clear trend: as the alkyl chain length increases, so do the molecular weight and boiling point. The high logP value across the series confirms the molecule's predominantly lipophilic character, suggesting low solubility in water but high solubility in nonpolar organic solvents.[6]

Expected Spectroscopic Signatures

For structural verification, spectroscopic methods are indispensable. Based on its structure, the following spectral features are anticipated:

- ¹H NMR:** The spectrum would be characterized by a prominent singlet at approximately 2.2-2.3 ppm, integrating to 6 protons, which corresponds to the two equivalent N-methyl groups. A triplet around 2.3-2.4 ppm would represent the two protons on the carbon adjacent to the nitrogen (α -CH₂). The long undecyl chain would produce a series of overlapping multiplets in

the 1.2-1.6 ppm region, and a terminal methyl group (CH_3) would appear as a triplet around 0.9 ppm.

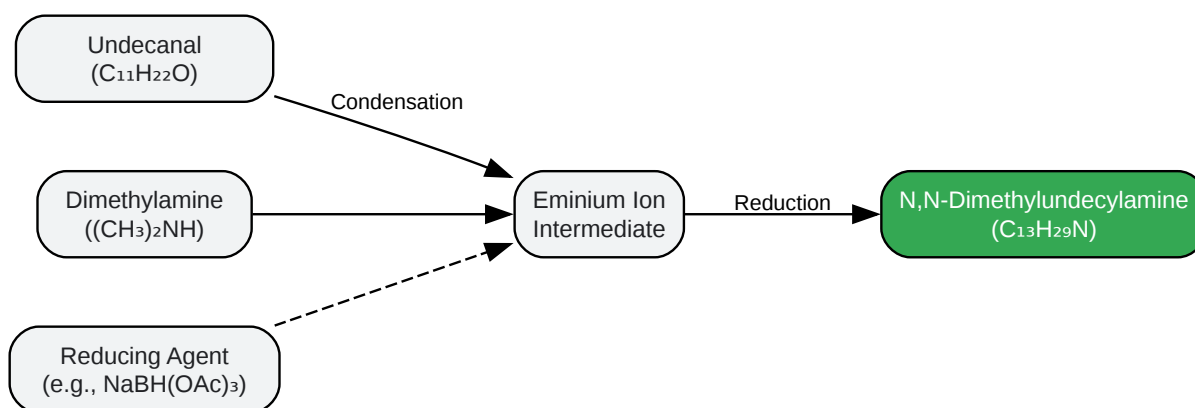
- ^{13}C NMR: The two N-methyl carbons would appear as a single peak around 45 ppm. The carbons of the alkyl chain would resonate in the 14-60 ppm range, with the carbon α to the nitrogen appearing furthest downfield in this group.
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M^+) at $m/z = 199$ would be observed. A characteristic and often base peak would be the α -cleavage fragment $[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$ at $m/z = 58$, resulting from the loss of a $\text{C}_{10}\text{H}_{21}$ radical. This fragment is a key diagnostic for N,N-dimethylalkylamines.

Synthesis and Key Reactions

Understanding the synthesis and reactivity of **N,N-Dimethylundecylamine** is crucial for its practical application and for the development of its derivatives.

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield method for synthesizing tertiary amines like **N,N-Dimethylundecylamine** is the reductive amination of an aldehyde. This pathway is favored for its efficiency and the wide availability of starting materials.



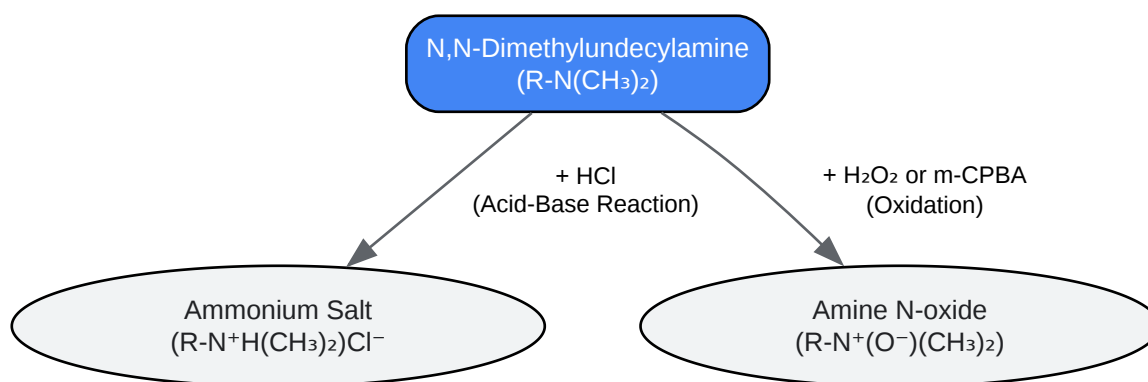
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Workflow for synthesis via reductive amination.

Causality: This one-pot reaction proceeds through the initial formation of an enamine from undecanal and dimethylamine, which is then protonated to form an eminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is chosen because it is selective for the eminium ion and does not readily reduce the starting aldehyde, thereby minimizing side reactions.

Fundamental Reactivity

The chemistry of **N,N-Dimethylundecylamine** is dominated by the lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base and a nucleophile.



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Key reactivity pathways of the tertiary amine group.

- Salt Formation: As a base, it readily reacts with acids to form ammonium salts.[6] For example, with hydrochloric acid, it forms N,N-dimethylundecylammonium chloride, a quaternary ammonium salt-like structure that significantly increases its water solubility.[7]
- N-Oxide Formation: The nitrogen can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form **N,N-Dimethylundecylamine N-oxide**. [8] [9] This transformation converts the nonpolar amine head into a highly polar N-oxide group, drastically altering its physicochemical properties and opening avenues for new applications. [10]

Relevance and Applications in Scientific Development

While a specialty chemical, the structural motifs within **N,N-Dimethylundecylamine** give it significant potential in several research and industrial fields.

Surfactants and Nanoparticle Synthesis

The amphiphilic nature of long-chain tertiary amines makes them effective surfactants and stabilizers.[11] In non-aqueous media, **N,N-Dimethylundecylamine** can act as a capping agent during the synthesis of metallic nanoparticles.

Mechanism: The lone pair on the nitrogen atom coordinates to the surface of the growing nanoparticle, while the long, lipophilic undecyl chains extend into the solvent. This creates a steric barrier that prevents nanoparticle aggregation, allowing for control over particle size and ensuring a stable colloidal suspension. This is a critical function in creating functional nanomaterials for catalysis and electronics.

The Dimethylamino Moiety in Drug Development

The dimethylamino group is a well-established pharmacophore in medicinal chemistry.[12] Its inclusion in a drug candidate can offer several advantages:

- **Enhanced Solubility:** The basic nitrogen can be protonated at physiological pH to form a charged ammonium species, which significantly improves aqueous solubility and can aid in formulation.[12]
- **Improved Bioavailability:** The balance between the lipophilic undecyl chain and the polar amine head allows for modulation of a molecule's ability to cross biological membranes.
- **Receptor Binding:** The nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

The **N,N-Dimethylundecylamine** structure can be viewed as a lipophilic scaffold to which pharmacologically active groups could be attached, using the dimethylamino group to fine-tune the resulting molecule's pharmacokinetic profile.

Amine N-Oxides in Advanced Formulations

The derivative, **N,N-Dimethylundecylamine** N-oxide, has its own set of valuable properties. Amine N-oxides are widely used as non-ionic or amphoteric surfactants in detergents and

personal care products.[9] In drug development, the N-oxide functionality is explored for several reasons:

- **Prodrug Strategies:** The N-oxide group is often bioreducible. In hypoxic (low oxygen) environments, such as those found in solid tumors, specific enzymes can reduce the N-oxide back to the parent tertiary amine. This mechanism can be exploited to design hypoxia-activated prodrugs that release their active form selectively at the target site.[10]
- **Modulating Permeability:** The highly polar N-oxide group can decrease a molecule's ability to cross membranes, including the blood-brain barrier, which can be used to limit off-target effects.[10]

Experimental Protocols

The following protocols are provided as validated, foundational methodologies for the synthesis and characterization of **N,N-Dimethylundecylamine**.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize **N,N-Dimethylundecylamine** from undecanal and dimethylamine in a one-pot reaction.

Methodology:

- **Reactor Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add undecanal (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 5 mL per mmol of aldehyde).
- **Amine Addition:** Add a 2.0 M solution of dimethylamine in THF (1.2 eq.) to the flask. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the eminium ion intermediate.
- **Reductant Addition:** In a single portion, add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq.).
 - **Scientific Rationale:** $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent, ideal for this transformation. Its slow reaction with protic solvents and aldehydes prevents the reduction

of the starting material before the eminium ion is formed.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed (typically 2-4 hours).
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure **N,N-Dimethylundecylamine**.

Protocol: Structural Verification by ^1H NMR

Objective: To confirm the identity and purity of the synthesized product.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire the ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
- **Data Analysis (Self-Validation):**
 - Confirm the presence of a singlet at ~ 2.2 ppm with an integration value corresponding to 6H (the two N-CH_3 groups).

- Verify the terminal methyl group of the undecyl chain as a triplet at ~0.9 ppm, integrating to 3H.
- Ensure the integration of the entire aliphatic region corresponds to the remaining 20 protons of the undecyl chain.
- The absence of an aldehyde proton peak at ~9.7 ppm confirms the complete consumption of the starting material.

Safety, Handling, and Disposal

Long-chain aliphatic amines require careful handling due to their potential to cause irritation and chemical burns.

Hazard Identification

Based on data from homologous structures like N,N-dimethyldodecylamine, the following hazards are anticipated.[\[13\]](#)

Hazard Class	GHS Classification	Precautionary Statement
Acute Oral Toxicity	Category 4: Harmful if swallowed	H302 [13]
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns	H314 [13]
Eye Damage/Irritation	Category 1: Causes serious eye damage	H318 [14]
Aquatic Toxicity	Category 1: Very toxic to aquatic life	H400, H410 [13] [14]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[\[13\]](#)[\[15\]](#) Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[\[14\]](#)

- Spill Management: For minor spills, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a sealed container for disposal.[6][15] Avoid letting the product enter drains due to its high aquatic toxicity.[6]
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[15][16] Keep containers tightly sealed.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be disposed of in standard waste or sewer systems.[14]

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